2-Methylindolin-3-one
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Overview
Description
2-Methylindolin-3-one is a heterocyclic organic compound that belongs to the indole family It is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring with a ketone group at the third position and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylindolin-3-one can be achieved through several methods. One common approach involves the cyclization of N-alkylated anilines with α,β-unsaturated carbonyl compounds under acidic conditions. Another method includes the use of palladium-catalyzed cyclization of ortho-alkynylanilines. These reactions typically require specific catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical or industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Methylindolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindoles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield indoline derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: 2-Methyl-3-oxindole.
Reduction: 2-Methylindoline.
Substitution: Various substituted indolinones depending on the electrophile used.
Scientific Research Applications
2-Methylindolin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound has shown potential in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylindolin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
- 3-Methylindolin-2-one
- Indole-3-acetic acid
- Indole-3-carbinol
Comparison: 2-Methylindolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike 3-Methylindolin-2-one, which has the methyl group at the third position, this compound’s methyl group at the second position affects its reactivity and interaction with biological targets. Indole-3-acetic acid and Indole-3-carbinol, while also indole derivatives, have different functional groups that confer different biological activities and applications .
Properties
IUPAC Name |
2-methyl-1,2-dihydroindol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-9(11)7-4-2-3-5-8(7)10-6/h2-6,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGKFRJNCLJWQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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